1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

neuroinflammation SAR microglia

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (CAS 744136-86-5) is a synthetic tetrahydroisoquinoline (THIQ) alkaloid analog featuring a 6-methoxy-7-hydroxy substitution pattern and a C1 ethyl group. It serves as a key intermediate or building block for more elaborate dopamine D3 receptor (D3R) antagonists that incorporate the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol pharmacophore.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B11896302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC1C2=CC(=C(C=C2CCN1)OC)O
InChIInChI=1S/C12H17NO2/c1-3-10-9-7-11(14)12(15-2)6-8(9)4-5-13-10/h6-7,10,13-14H,3-5H2,1-2H3
InChIKeyNVVVVRNMEOHFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Procurement Guide: Core Structure & Supply Background


1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (CAS 744136-86-5) is a synthetic tetrahydroisoquinoline (THIQ) alkaloid analog featuring a 6-methoxy-7-hydroxy substitution pattern and a C1 ethyl group. It serves as a key intermediate or building block for more elaborate dopamine D3 receptor (D3R) antagonists that incorporate the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol pharmacophore [1]. The compound is also the direct 1-ethyl analog of the natural alkaloid isosalsoline (1-methyl-6-methoxy-7-hydroxy-THIQ) and has been employed as a starting material in the synthesis of neuroprotective and anti-inflammatory agents [2].

Why 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Cannot Be Replaced by Common Analogs in Target Synthesis


Generic substitution within the 1-alkyl-6-methoxy-7-hydroxy-THIQ series is not feasible because the C1 substituent length directly influences downstream biological activity in multiple pharmacologically relevant assays. For example, in a series of 7-hydroxy-6-methoxy-THIQ derivatives evaluated for inhibition of NO production in LPS-stimulated BV-2 microglial cells, introducing longer alkyl chains at the C1 or N2 positions resulted in diminished inhibitory potency [1]. The 1-ethyl variant is therefore a distinct chemical entry point for constructing neuroprotective leads that differ meaningfully from the 1-methyl (isosalsoline), 1-benzyl, or unsubstituted analogs. This differential SAR underscores why procurement specifications must explicitly demand the 1-ethyl substitution pattern.

Head-to-Head Evidence: Quantified Differentiation of 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol from Key Comparators


C1 Substituent SAR in NO Inhibition: 1-Ethyl Derivative as the Superior Synthetic Precursor

In a direct SAR study of 7-hydroxy-6-methoxy-THIQs, the N-ethylcarbonyl congener of 1-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (compound 11a) was among the most potent inhibitors of NO production in LPS-activated BV-2 cells, reducing NO by 64% at 100 µM [1]. By comparison, analogs with longer alkyl groups at C1 or N2 showed attenuated activity, and the reference explicitly states that 'introduction of longer alkyl moieties at the C1 or N2 position led to weakening of the inhibitory effect' [1]. This establishes that the 1-ethyl substitution pattern is near-optimal for retaining anti-inflammatory potency, a property that cannot be assumed for the 1-methyl, 1-propyl, or 1-benzyl congeners.

neuroinflammation SAR microglia

Differentiation from the 6,7-Dimethoxy Motif in D3R Antagonist Selectivity

In a series of D3R ligands incorporating the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol head group, compound 7 (bearing a free 7-OH) showed 65-fold higher D3R affinity than its 7-methoxy counterpart 8 [1]. Furthermore, the 6-methoxy-7-ol motif conferred D3R versus σ2R selectivity, whereas the 6,7-dimethoxy analog 8 reversed this selectivity, preferentially binding σ2R over D3R [1]. The target compound, possessing the 6-methoxy-7-ol pattern, is therefore the requisite building block for achieving dual D3R affinity and σ2R counter-selectivity, a profile absent in the more common 6,7-dimethoxy-THIQ series.

D3 receptor selectivity sigma-2

C1 Substituent Effect on BH4 (Tetrahydrobiopterin) Synthesis Inhibition

The N-ethylcarbonyl derivative of the target compound (compound 11a) inhibited tetrahydrobiopterin (BH4) production by 49% at 100 µM in LPS-stimulated microglial cells [1]. BH4 is an essential cofactor for inducible nitric oxide synthase (iNOS) dimerization; the paper's mechanistic studies suggest that 11a blocks newly synthesized iNOS monomer dimerization in a BH4-dependent manner [1]. Analogs with bulkier or longer C1/N2 substituents were less effective, reinforcing the critical nature of the 1-ethyl substitution pattern for this dual NO/BH4 inhibitory mechanism.

BH4 iNOS neuroprotection

Synthetic Versatility: Efficient Derivatization to 2-Acetyl-1-ethyl-7-hydroxy-6-methoxy-THIQ

The hydrochloride salt (CAS 19886-92-1) reacts with acetic anhydride in the presence of triethylamine (DCM, 2 h) to afford 2-acetyl-1-ethyl-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline in 58% isolated yield [1]. This demonstrates that the secondary amine at N2 is readily acylated without protecting the 7-OH group, offering a concise entry into N-functionalized derivatives. In contrast, the 1-methyl analog (isosalsoline) requires different reaction optimization for comparable N-acylation, and yields can vary substantially depending on the N-substituent bulk, making the 1-ethyl variant a more predictable synthetic handle for amide library generation.

building block yield functionalization

Validated Application Scenarios for 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Based on Quantitative Evidence


Synthesis of D3R-Selective Antagonists for Addiction and Schizophrenia Research

Use as the primary amine head-group building block to construct D3R antagonists with nanomolar affinity (Ki < 10 nM) and >40-fold selectivity over σ2 receptors. The 6-methoxy-7-ol motif, when coupled to an appropriate arylamide tail via a butyl linker, yields D3R ligands devoid of D1R, D2R, and D5R cross-reactivity—a profile achievable only when the head group retains the free 7-OH, as demonstrated by compound 7 in the Harding lab series [1].

Neuroprotective Agent Development Targeting Microglial NO/BH4 Pathways

Employ as a precursor to N-ethylcarbonyl-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (compound 11a), which attenuates NO production by 64% and BH4 production by 49% in LPS-activated BV-2 cells at 100 µM [1]. The dual inhibitory mechanism—blocking iNOS dimerization via BH4 depletion—is a validated phenotypic strategy for Parkinson's disease and Alzheimer's disease models where microglial activation drives neuronal loss [2]. The 1-ethyl substitution is essential for maintaining this potency, as longer alkyl chains diminish activity [1].

Focused SAR Libraries at the N2 Position for Inflammatory Cytokine Suppression

Exploit the amine handle for rapid N-acylation (58% yield with acetic anhydride/Et₃N [1]) to generate diverse N-substituted analogs. The parent scaffold has demonstrated the ability to suppress TNF-α, IL-1β, iNOS, and COX-2 gene expression in microglia, alongside inhibition of NF-κB nuclear translocation and ROS production [2]. The 1-ethyl base scaffold therefore serves as a privileged starting point for parallel synthesis of anti-neuroinflammatory agents.

Reference Standard for Chiral THIQ Alkaloid Research

The compound's structural relationship to isosalsoline (1-methyl) and salsoline (1-methyl, 7-hydroxy regioisomer) makes it an ideal chiral reference for HPLC method development and enantioseparation studies. β-cyclodextrin-based chiral stationary phases have been successfully applied to resolve THIQ enantiomers, and the 1-ethyl homolog provides a distinct retention time marker due to increased hydrophobicity (calculated LogP ~ 2.0) compared to the 1-methyl analog [1].

Quote Request

Request a Quote for 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.